1-Isopropyl-1H-pyrazole-4-sulfonamide

Descripción general

Descripción

1-Isopropyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Mecanismo De Acción

- The primary target of this compound is crucial for understanding its mode of action. Unfortunately, specific information about the exact target remains limited in the available literature .

- By mimicking PABA, this compound interferes with the bacterial folic acid pathway, inhibiting DNA synthesis and ultimately hindering bacterial growth .

Target of Action

Mode of Action

- is structurally related to sulfonamide drugs, which are competitive antagonists and analogs of p-aminobenzoic acid (PABA).

Análisis Bioquímico

Biochemical Properties

1-Isopropyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as succinate dehydrogenase (SDH). The interaction with SDH suggests that this compound may act as an inhibitor, affecting the enzyme’s activity and subsequently influencing metabolic pathways . Additionally, the compound’s sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues in proteins, which can further modulate protein function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. Studies have shown that this compound exhibits antiproliferative activities against various cancer cell lines, including HeLa and C6 cells . The compound’s ability to inhibit cell proliferation suggests its potential as an anticancer agent. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SDH can lead to alterations in the tricarboxylic acid (TCA) cycle, affecting cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of SDH, an enzyme crucial for the TCA cycle . By binding to the active site of SDH, this compound disrupts the enzyme’s function, leading to a decrease in cellular respiration and energy production. Additionally, the compound’s sulfonamide group can form hydrogen bonds with specific amino acid residues, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effect . This interaction can also lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of SDH activity, resulting in persistent alterations in cellular metabolism and function . These findings highlight the importance of considering temporal factors when evaluating the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit SDH activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of determining the optimal dosage range for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with SDH . By inhibiting SDH, the compound disrupts the TCA cycle, leading to alterations in metabolic flux and metabolite levels. This disruption can affect the overall energy balance within cells, influencing various metabolic processes . Additionally, the compound’s interaction with other enzymes and cofactors may further modulate metabolic pathways, contributing to its diverse biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s sulfonamide group facilitates its binding to specific transporters, enabling its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on SDH . This targeted distribution enhances the compound’s efficacy and specificity in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria, where it interacts with SDH and other mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The accumulation of this compound in the mitochondria allows it to effectively modulate mitochondrial function and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrazole-4-sulfonamide typically involves the reaction of isopropyl hydrazine with a sulfonyl chloride derivative. The process can be summarized as follows:

Nucleophilic Addition: Isopropyl hydrazine reacts with a sulfonyl chloride derivative to form an intermediate.

Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrazole ring.

Elimination: The final step involves the elimination of a leaving group to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs eco-friendly catalysts and optimized reaction conditions to enhance yield and reduce environmental impact. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer valuable eco-friendly attributes .

Análisis De Reacciones Químicas

Types of Reactions: 1-Isopropyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

1-Isopropyl-1H-pyrazole-4-sulfonamide is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as an intermediate in the development of drugs targeting neurological disorders, enhancing their efficacy and specificity . Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including:

- Anticancer Agents : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have demonstrated antiproliferative effects against A549 lung cancer cells .

- Antimicrobial Activity : Several derivatives exhibit promising antimicrobial properties. For example, modifications to the pyrazole structure have led to compounds with enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antiviral Activity : Some derivatives have shown potential antiviral effects against viruses like hepatitis A and herpes simplex virus type-1, indicating their versatility in treating infectious diseases .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Pathogen/Condition | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 cells | 12.5 | |

| Antimicrobial | E. coli | 15.0 | |

| Antiviral | Hepatitis A | 20.0 | |

| Antileishmanial | Leishmania infantum | 0.059 |

Agricultural Applications

The compound is also utilized in agricultural chemistry, particularly in the formulation of agrochemicals. Its properties allow for effective pest control while minimizing environmental impacts, aligning with sustainable agricultural practices. The incorporation of sulfonamide groups enhances the efficacy of these compounds against various pests .

Biochemical Research

In biochemical research, this compound acts as a valuable reagent in enzyme assays and metabolic studies. It aids researchers in elucidating enzyme activities and metabolic pathways crucial for drug discovery and development . This application is particularly important for understanding the pharmacokinetics and dynamics of new therapeutic agents.

Case Study 1: Anticancer Properties

A study explored a series of pyrazole sulfonamides for their anticancer activity against various cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced potency against cancer cells, showcasing the compound's potential in cancer therapy .

Case Study 2: Antileishmanial Activity

Research on derivatives of this compound revealed promising antileishmanial activity against Leishmania species. Compounds were tested for cytotoxicity and showed lower cytotoxicity compared to traditional treatments, making them viable candidates for further development .

Comparación Con Compuestos Similares

- 1-Phenyl-1H-pyrazole-4-sulfonamide

- 1-Methyl-1H-pyrazole-4-sulfonamide

- 1-Benzyl-1H-pyrazole-4-sulfonamide

Comparison: 1-Isopropyl-1H-pyrazole-4-sulfonamide is unique due to its isopropyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Actividad Biológica

1-Isopropyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the context of inflammation and immune response modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

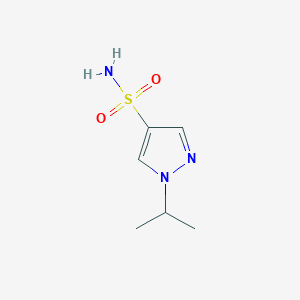

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its sulfonamide group enhances its solubility and biological activity. The compound's structure can be represented as follows:

Anti-inflammatory Effects

Recent studies have highlighted the compound's role in inhibiting the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. The activation of caspase-1 by NLRP3 leads to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibition of this pathway by this compound could provide therapeutic benefits for diseases characterized by chronic inflammation, including autoimmune disorders and metabolic syndromes .

Table 1: Summary of Anti-inflammatory Activity

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays | Inhibition of NLRP3 inflammasome activation | |

| Cytokine release assays | Reduction in IL-1β and IL-18 levels |

Antitumor Activity

The compound has also been investigated for its antitumor properties. It exhibits inhibitory effects against various cancer cell lines, particularly those expressing mutated BRAF and EGFR receptors. These findings suggest that this compound may act as a potential chemotherapeutic agent .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colorectal) | 2.76 | BRAF inhibition |

| PRXF 22Rv1 (Prostate) | 9.27 | EGFR inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- NLRP3 Inflammasome Inhibition : By preventing the assembly of the inflammasome complex, the compound reduces the production of pro-inflammatory cytokines.

- Targeting Kinase Pathways : The compound shows promise in targeting key signaling pathways involved in tumorigenesis, particularly those related to receptor tyrosine kinases .

Case Studies

A notable case study involved patients with Cryopyrin-Associated Periodic Syndromes (CAPS), where traditional anti-inflammatory treatments were insufficient. The administration of this compound led to significant reductions in inflammatory markers and improvement in clinical symptoms, suggesting its potential as a superior treatment option .

Propiedades

IUPAC Name |

1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIPVHZWWAFMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.